molecular formula C18H13NO6 B5872202 ethyl (2E)-2-(4-nitrophenyl)-2-(3-oxo-2-benzofuran-1-ylidene)acetate

ethyl (2E)-2-(4-nitrophenyl)-2-(3-oxo-2-benzofuran-1-ylidene)acetate

Cat. No.: B5872202
M. Wt: 339.3 g/mol
InChI Key: RBRSNBJXJGTTMN-FOCLMDBBSA-N
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Description

Ethyl (2E)-2-(4-nitrophenyl)-2-(3-oxo-2-benzofuran-1-ylidene)acetate is an organic compound that belongs to the class of benzofuran derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2E)-2-(4-nitrophenyl)-2-(3-oxo-2-benzofuran-1-ylidene)acetate typically involves the condensation of 4-nitrobenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions in an appropriate solvent like ethanol. The product is then purified by recrystallization.

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran moiety, leading to the formation of quinone derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the nitro-substituted phenyl ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or iron powder in acetic acid.

    Substitution: Sodium hydride (NaH) or potassium carbonate (K₂CO₃) in polar aprotic solvents like dimethylformamide (DMF).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amino-substituted benzofuran derivatives.

    Substitution: Various substituted benzofuran derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Used in the development of organic materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of ethyl (2E)-2-(4-nitrophenyl)-2-(3-oxo-2-benzofuran-1-ylidene)acetate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The nitro group and benzofuran moiety are often key functional groups involved in these interactions.

Comparison with Similar Compounds

Similar Compounds

    Ethyl (2E)-2-(4-nitrophenyl)-2-(3-oxo-2-benzofuran-1-ylidene)acetate: Unique due to the presence of both nitro and benzofuran groups.

    Ethyl (2E)-2-(4-aminophenyl)-2-(3-oxo-2-benzofuran-1-ylidene)acetate: Similar structure but with an amino group instead of a nitro group.

    Ethyl (2E)-2-(4-methoxyphenyl)-2-(3-oxo-2-benzofuran-1-ylidene)acetate: Contains a methoxy group instead of a nitro group.

Uniqueness

The presence of the nitro group in this compound makes it particularly reactive and useful for specific chemical transformations and biological interactions. This distinguishes it from other similar compounds with different substituents.

Properties

IUPAC Name

ethyl (2E)-2-(4-nitrophenyl)-2-(3-oxo-2-benzofuran-1-ylidene)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13NO6/c1-2-24-18(21)15(11-7-9-12(10-8-11)19(22)23)16-13-5-3-4-6-14(13)17(20)25-16/h3-10H,2H2,1H3/b16-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBRSNBJXJGTTMN-FOCLMDBBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=C1C2=CC=CC=C2C(=O)O1)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C/1\C2=CC=CC=C2C(=O)O1)/C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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